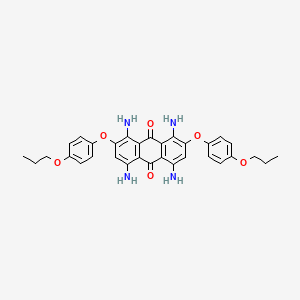![molecular formula C26H17ClN2O3 B13130003 1,4-Diamino-2-[([1,1'-biphenyl]-4-yl)oxy]-6-chloroanthracene-9,10-dione CAS No. 88605-25-8](/img/structure/B13130003.png)
1,4-Diamino-2-[([1,1'-biphenyl]-4-yl)oxy]-6-chloroanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diamino-2-[([1,1’-biphenyl]-4-yl)oxy]-6-chloroanthracene-9,10-dione is a complex organic compound with a unique structure that combines anthracene, biphenyl, and chloro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-2-[([1,1’-biphenyl]-4-yl)oxy]-6-chloroanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the biphenyl intermediate: This step involves the coupling of two phenyl rings to form a biphenyl structure.
Introduction of the anthracene moiety: The biphenyl intermediate is then reacted with an anthracene derivative to form the core structure of the compound.
Chlorination and amination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,4-Diamino-2-[([1,1’-biphenyl]-4-yl)oxy]-6-chloroanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracene compounds.
科学的研究の応用
1,4-Diamino-2-[([1,1’-biphenyl]-4-yl)oxy]-6-chloroanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 1,4-Diamino-2-[([1,1’-biphenyl]-4-yl)oxy]-6-chloroanthracene-9,10-dione involves its interaction with specific molecular targets. The compound can bind to proteins and nucleic acids, affecting their function. The pathways involved may include inhibition of enzyme activity or disruption of DNA replication.
類似化合物との比較
Similar Compounds
- 4,4’-Diamino-[1,1’-biphenyl]-2,2’-disulfonic acid
- 2,2’-Diamino-[1,1’-biphenyl]-4,4’-dicarboxylic acid
- 3,3’-Diamino-[1,1’-biphenyl]-4,4’-diol
Uniqueness
1,4-Diamino-2-[([1,1’-biphenyl]-4-yl)oxy]-6-chloroanthracene-9,10-dione is unique due to the combination of its anthracene, biphenyl, and chloro groups. This unique structure imparts specific chemical and physical properties, making it distinct from other similar compounds.
特性
CAS番号 |
88605-25-8 |
|---|---|
分子式 |
C26H17ClN2O3 |
分子量 |
440.9 g/mol |
IUPAC名 |
1,4-diamino-6-chloro-2-(4-phenylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C26H17ClN2O3/c27-16-8-11-18-19(12-16)26(31)22-20(28)13-21(24(29)23(22)25(18)30)32-17-9-6-15(7-10-17)14-4-2-1-3-5-14/h1-13H,28-29H2 |
InChIキー |
PEPNDPKHKGXXFZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C4=C(C(=C3)N)C(=O)C5=C(C4=O)C=CC(=C5)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





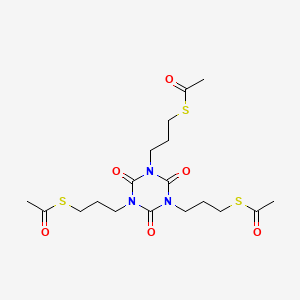


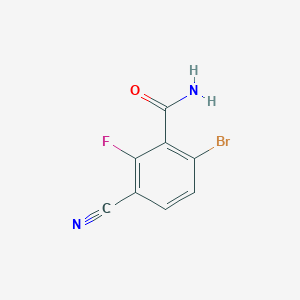

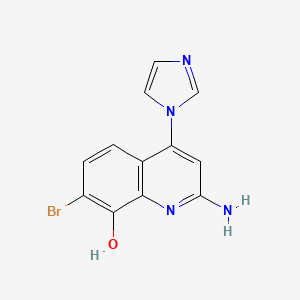
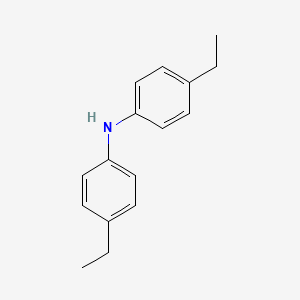
![3,5-Di([1,1'-biphenyl]-4-yl)-1,2,4-oxadiazole](/img/structure/B13129982.png)

